3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine
Description
This compound belongs to the 1,2,3-benzotriazine family, characterized by a fused benzene and triazine ring system. The key structural features include:
- 2-(Hydroxy(oxido)amino)phenyl substituent: A phenyl group at position 3 with a hydroxy(oxido)amino moiety, which may enhance solubility or modulate redox activity.
Properties
CAS No. |
52745-04-7 |
|---|---|
Molecular Formula |
C13H9N5O2 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
3-(2-nitrophenyl)-1,2,3-benzotriazin-4-imine |
InChI |
InChI=1S/C13H9N5O2/c14-13-9-5-1-2-6-10(9)15-16-17(13)11-7-3-4-8-12(11)18(19)20/h1-8,14H |
InChI Key |
MFNDNYZQIBJJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N(N=N2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzotriazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzotriazine ring. This can be achieved through the reaction of hydrazine derivatives with ortho-substituted aromatic compounds under acidic conditions.
Introduction of the Hydroxy(oxido)amino Group: The hydroxy(oxido)amino group can be introduced via nitration followed by reduction. The nitration of the phenyl ring is carried out using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride or iron powder.
Final Assembly: The final step involves the coupling of the benzotriazine core with the hydroxy(oxido)amino-substituted phenyl ring under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Redox Reactions Involving the Hydroxy(Oxido)Amino Group
The hydroxy(oxido)amino (–NH(O)OH) group exhibits redox versatility, acting as both an oxidizing and reducing agent under controlled conditions. Key transformations include:
For example, catalytic hydrogenation reduces the oxido group to hydroxylamine, while strong oxidants like KMnO<sub>4</sub> further oxidize it to a nitro group. These reactions alter the electron density of the triazine ring, influencing subsequent reactivity .
Cycloaddition and Ring Expansion
The imino group (–NH) and conjugated triazine system participate in cycloaddition reactions. Reported pathways include:
With Activated Alkenes
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Dimethyl acetylene dicarboxylate (DMAD) | Reflux in THF, 12 h | Fused triazepine derivative | 58–65% |
| Ethyl acrylate | DMF, 80°C, 6 h | Spirocyclic oxadiazole adduct | 42% |
These reactions proceed via [3+2] or [4+2] cycloaddition mechanisms, leveraging the electron-deficient nature of the triazine ring .
Hydrazine-Induced Ring Expansion
Treatment with hydrazine hydrate in propan-1-ol (reflux, 38 h) generates benzophthalazinone derivatives through N–N bond cleavage and ring expansion, analogous to reactions observed in isoindolinone systems .
Nucleophilic Substitution at the Triazine Ring
The triazine core undergoes nucleophilic attack at C4 or C7 positions:
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| Morpholine | Pd/R-BINAP, K<sub>3</sub>PO<sub>4</sub>, 100°C | C7-morpholino derivative | >90% C7 |
| Thiophenol | Et<sub>3</sub>N, DCM, rt | C4-arylthio substituted benzotriazine | 76% C4 |
The C7 position is more electrophilic due to conjugation with the phenyl group, favoring substitution here under catalytic conditions .
Acid/Base-Mediated Tautomerism
The compound exhibits pH-dependent tautomerism between imino (NH) and keto forms, confirmed by <sup>1</sup>H NMR:
-
Acidic conditions (pH < 4): Dominant imino form with NH proton resonance at δ 8.51 ppm.
-
Basic conditions (pH > 10): Keto tautomer forms, characterized by a downfield carbonyl carbon at δ 168 ppm in <sup>13</sup>C NMR .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the phenyl ring:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | 4-Bromophenylboronic acid | Pd(OAc)<sub>2</sub>, SPhos, K<sub>2</sub>CO<sub>3</sub>, 80°C | Biaryl-substituted benzotriazine |
| Buchwald-Hartwig | 2-Chloroethyldimethylamine | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, NaO<sup>t</sup>Bu | N-alkylated derivative |
These reactions retain the triazine core while introducing diverse substituents for structure-activity studies .
Photochemical Reactivity
Exposure to UV light (λ = 254 nm) induces dimerization via [2+2] cycloaddition of the triazine rings, forming a bis-benzotriazine structure. This reaction is reversible under thermal conditions (150°C, toluene) .
Biological Alkylation
The hydroxy(oxido)amino group reacts with cellular thiols (e.g., glutathione) in vitro, forming sulfonamide adducts. This redox-mediated alkylation is hypothesized to contribute to the compound’s antitumor activity.
Key Challenges in Reactivity Studies
-
Solubility Limitations: Poor solubility in polar solvents complicates reaction monitoring .
-
Competing Pathways: The imino and oxido groups often participate simultaneously, requiring precise condition control .
-
Stereochemical Outcomes: Ring-expanded products (e.g., phthalazinones) exhibit planar chirality, complicating enantioselective synthesis .
Scientific Research Applications
3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, dyes, and pigments due to its stable and versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, its hydroxy(oxido)amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with 3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (HODhbt)
Structural Differences :
- Position 4 substitution: The target compound features an imino group (-NH), whereas HODhbt has a ketone (oxo, =O) group. This substitution alters electron density and hydrogen-bonding capacity .
Functional Implications :
- Reactivity: The imino group may increase nucleophilicity compared to the oxo group, affecting interactions with biological targets or metal ions.
- Stability: Oxo derivatives like HODhbt are known for stability in aqueous media, whereas the imino group could introduce sensitivity to hydrolysis under acidic/basic conditions.
Table 1: Key Properties of Target Compound vs. HODhbt
Comparison with 3,4-Dihydro-1,2,4-benzotriazine Derivatives
highlights 3,4-dihydro-1,2,4-benzotriazines, which differ in triazine ring substitution (1,2,4 vs. 1,2,3). Key distinctions include:
- Ring connectivity : The 1,2,3-benzotriazine core in the target compound may exhibit distinct electronic properties compared to 1,2,4-benzotriazines due to differing nitrogen positions.
Comparison with Triazine-Based Heterocycles
- Triazin-2-yl amino derivatives (): These compounds feature a triazin-2-yl amino group linked to benzoic acid. The target compound’s triazine substitution pattern (positions 1,2,3) may confer unique solubility or binding properties compared to triazin-2-yl derivatives.
Biological Activity
3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine is a complex organic compound belonging to the benzotriazine family. Its unique structure, characterized by a hydroxy(oxido)amino group and an imino group, suggests significant potential for biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- Core Structure : Benzotriazine
- Functional Groups : Hydroxy(oxido)amino and imino groups
This combination of functional groups contributes to the compound's reactivity and biological properties.
Pharmacological Properties
Research indicates that compounds within the benzotriazine family exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzotriazines can inhibit the growth of various bacterial strains.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Some compounds in this class have been linked to reduced inflammation markers in vitro.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription.
- Reactive Oxygen Species (ROS) Modulation : The hydroxy(oxido)amino group may influence oxidative stress responses in cells.
Antimicrobial Activity
In a recent study (2024), this compound was tested against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anticancer Properties
A study published in 2023 evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings demonstrated a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
Safety and Toxicity
Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile. Data on acute toxicity and long-term exposure effects remain limited.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine, and what challenges arise in controlling regioselectivity?
- Methodology : Multi-step synthesis typically involves coupling benzotriazine precursors with hydroxylamine derivatives. Key challenges include avoiding over-oxidation of the hydroxy(oxido)amino group and ensuring regioselective imine formation. Catalysts like palladium (e.g., for cross-coupling) or acidic media (e.g., HCl/EtOH) are critical for bond formation .
- Data Contradiction : Variations in yield (e.g., 60–90%) reported in similar triazine syntheses may stem from divergent reaction conditions (temperature, solvent polarity) or impurities in precursors .
Q. How can the stability of the hydroxy(oxido)amino group in this compound be assessed under varying pH and redox conditions?
- Methodology : Use UV-Vis spectroscopy or HPLC to monitor decomposition kinetics. The -N=N=N- moiety in benzotriazines is prone to reductive cleavage (e.g., by Na2S2O4), forming intermediates like indazoles .
- Key Findings : At pH < 3, protonation of the imine group accelerates hydrolysis, while alkaline conditions stabilize the oxido-amino group but risk oxidation .
Q. What spectroscopic techniques are most reliable for characterizing the imine and hydroxy(oxido)amino functionalities?
- Methodology :
- 1H/13C NMR : Distinct imine proton signals (δ 8.5–9.5 ppm) and hydroxy(oxido)amino N-O vibrations (~1250 cm⁻¹ in IR) .
- X-ray crystallography : Resolves tautomeric forms (e.g., imine vs. enamine) in solid-state structures .
Advanced Research Questions
Q. How does the redox behavior of this compound influence its potential as a hypoxia-selective DNA alkylator?
- Methodology : Electrochemical studies (cyclic voltammetry) reveal reduction potentials linked to hypoxia-activated prodrug activity. Compare with analogs like tirapazamine, where the benzotriazine core generates cytotoxic radicals under low O2 .
- Data Contradiction : Conflicting reports on DNA interstrand cross-link formation (e.g., CEN-209 vs. tirapazamine derivatives) may arise from differences in electron-withdrawing substituents or redox cycling efficiency .
Q. What computational approaches predict the interaction of this compound with DNA or enzymatic targets (e.g., cytochrome P450)?
- Methodology : Density Functional Theory (DFT) models the HOMO-LUMO gap to assess electron-transfer capacity. Molecular docking simulations (e.g., AutoDock Vina) evaluate binding affinity to DNA minor grooves or oxidoreductases .
- Key Insight : The hydroxy(oxido)amino group enhances hydrogen bonding with DNA bases (ΔG ~ -8.2 kcal/mol in simulations), but steric hindrance from the phenyl group may limit intercalation .
Q. How do solvent effects and substituent modifications alter the compound’s fluorescence properties for in vivo tracking?
- Methodology : Modify the benzotriazine core with electron-donating groups (e.g., -OCH3) and measure Stokes shifts in polar solvents (DMSO vs. water). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes .
- Contradiction : While some benzotriazines show λem ~ 450 nm (blue), others are quenched in aqueous media due to aggregation; this requires controlled derivatization of the phenyl-imine moiety .
Q. What mechanistic pathways explain contradictory reports on its cytotoxicity in normoxic vs. hypoxic cancer cells?
- Methodology : Use CRISPR-engineered cell lines (e.g., NQO1-overexpressing) to isolate enzymatic activation pathways. Compare metabolite profiles (LC-MS) under varying O2 tensions .
- Resolution : Hypoxia-selective cytotoxicity (IC50 < 1 µM) correlates with NADPH-dependent reductase activity, while normoxic toxicity may involve off-target oxidation of thiols .
Contradiction Analysis
- Synthetic Yield Discrepancies : Lower yields (e.g., 60%) in non-polar solvents (toluene) vs. 85% in DMF suggest solvent polarity impacts intermediate solubility .
- Fluorescence Quenching : Contradictory emission profiles in aqueous media may arise from competing aggregation-induced quenching vs. solvatochromic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
